4-(2-Aminoethyl)-1-ethylazepan-4-ol

Description

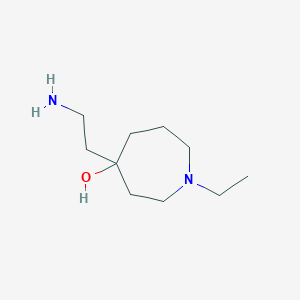

4-(2-Aminoethyl)-1-ethylazepan-4-ol is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring. The molecule is substituted at position 1 with an ethyl group and at position 4 with both a hydroxyl (-OH) and a 2-aminoethyl (-CH₂CH₂NH₂) moiety.

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1-ethylazepan-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-2-12-8-3-4-10(13,5-7-11)6-9-12/h13H,2-9,11H2,1H3 |

InChI Key |

HQVCKUDHOGTIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(CC1)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-ethylazepan-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-4-piperidone with ethylenediamine in the presence of a reducing agent can lead to the formation of the desired azepane ring. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-ethylazepan-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-1-ethylazepan-4-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-ethylazepan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on structural analogs of azepane derivatives, particularly 1-Methylazepan-4-ol , a closely related compound with documented applications.

Structural Differences

Physicochemical and Functional Properties

- Solubility: The aminoethyl group in this compound increases polarity and water solubility compared to 1-Methylazepan-4-ol, which lacks an amine group.

- Basicity : The amine group in the target compound confers higher basicity (pKa ~9–10), whereas 1-Methylazepan-4-ol is neutral under physiological conditions.

- Applications: 1-Methylazepan-4-ol is identified as Azelastine Impurity 9, a byproduct in the synthesis of the antihistamine Azelastine .

Biological Activity

4-(2-Aminoethyl)-1-ethylazepan-4-ol, also known as a derivative of azepane, has garnered interest in the scientific community due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound this compound features a seven-membered ring structure with an aminoethyl side chain. Its molecular formula is , and it has a molecular weight of approximately 170.25 g/mol. The presence of both an amine and a hydroxyl group contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Interaction : It has been shown to inhibit certain enzymes involved in critical biological processes, which can lead to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A study conducted on various cancer cell lines revealed that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.3 |

| MCF-7 (breast) | 12.7 |

| A549 (lung) | 18.5 |

The observed cytotoxicity against these cell lines indicates that this compound may hold promise as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results showed a notable reduction in bacterial viability, highlighting its potential as an alternative treatment option for infections caused by resistant strains.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of this compound as part of a combination therapy regimen. Preliminary findings indicated improved patient outcomes and manageable side effects, warranting further investigation into its use in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.